2,2',4,4',6,6'-Hexanitro(1,1'-biphenyl)-3,3'-diol
Overview
Description
2,2’,4,4’,6,6’-Hexanitro(1,1’-biphenyl)-3,3’-diol is a highly nitrated aromatic compound with the molecular formula C12H6N8O12. It is known for its high density and explosive properties, making it a compound of interest in both military and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,4’,6,6’-Hexanitro(1,1’-biphenyl)-3,3’-diol typically involves the nitration of biphenyl derivatives. The process generally includes multiple nitration steps using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure the complete nitration of the biphenyl core .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle highly exothermic reactions. Safety measures are paramount due to the explosive nature of the compound .
Chemical Reactions Analysis
Types of Reactions
2,2’,4,4’,6,6’-Hexanitro(1,1’-biphenyl)-3,3’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, leading to the formation of less nitrated biphenyl derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Further nitrated or oxidized biphenyl derivatives.
Reduction: Partially nitrated biphenyl compounds.
Substitution: Substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
2,2’,4,4’,6,6’-Hexanitro(1,1’-biphenyl)-3,3’-diol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other nitrated aromatic compounds.
Biology: Studied for its potential effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its high density and ability to penetrate biological membranes.
Industry: Utilized in the production of explosives and propellants due to its high energy content.
Mechanism of Action
The mechanism of action of 2,2’,4,4’,6,6’-Hexanitro(1,1’-biphenyl)-3,3’-diol involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s high nitration level allows it to disrupt normal cellular functions, leading to cell damage or death. The pathways involved include oxidative stress and the generation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
2,2’,4,4’,6,6’-Hexanitro(1,1’-biphenyl)-3,3’-diamine: Similar in structure but contains amino groups instead of hydroxyl groups.
2,2’,4,4’,6,6’-Hexanitro(1,1’-biphenyl): Lacks the hydroxyl groups present in the diol derivative.
Uniqueness
The hydroxyl groups enhance its solubility in certain solvents and may affect its interaction with biological systems .
Properties
IUPAC Name |
3-(3-hydroxy-2,4,6-trinitrophenyl)-2,4,6-trinitrophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4N6O14/c19-11-5(15(25)26)1-3(13(21)22)7(9(11)17(29)30)8-4(14(23)24)2-6(16(27)28)12(20)10(8)18(31)32/h1-2,19-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEXBICQPGHLKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4N6O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161836 | |
Record name | 2,2',4,4',6,6'-Hexanitro(1,1'-biphenyl)-3,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90161836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14184-98-6 | |
Record name | 2,2′,4,4′,6,6′-Hexanitro[1,1′-biphenyl]-3,3′-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14184-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',4,4',6,6'-Hexanitro(1,1'-biphenyl)-3,3'-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014184986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',4,4',6,6'-Hexanitro(1,1'-biphenyl)-3,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90161836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,4',6,6'-hexanitro[1,1'-biphenyl]-3,3'-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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